Vindeburnolum

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

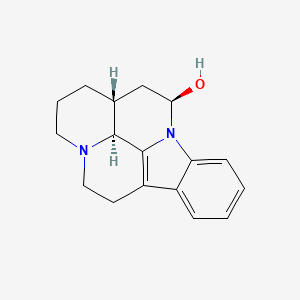

Structure

3D Structure

Properties

CAS No. |

68779-67-9 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

(15R,17R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |

InChI |

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15-,16+/m1/s1 |

InChI Key |

KOIGYXJOGRVNIS-LYRGGWFBSA-N |

Isomeric SMILES |

C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O |

Canonical SMILES |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Vindeburnolum

Total Synthesis Approaches to Vindeburnol (B1683055)

The complete synthesis of Vindeburnol from simple starting materials, known as total synthesis, serves as a benchmark for the power of modern organic chemistry. organic-chemistry.org A notable achievement in this area is the concise stereoselective total synthesis of (±)-vindeburnol. rsc.org A key feature of this approach was the use of a Baeyer–Villiger oxidation to create a crucial lactone intermediate. rsc.org This was followed by a sequence of reactions including aminolysis, aldimine condensation, and an acyl-Pictet–Spengler reaction. rsc.org This sequence successfully constructed the trans-fused indoloquinolizidine core of Vindeburnol with a high degree of diastereocontrol. rsc.org Another strategy achieved the total synthesis of Vindeburnol in a single step from a trans-nitrile intermediate. researchgate.net

Semisynthetic Routes to Vindeburnol Analogues and Precursors

Semisynthesis, which starts from naturally occurring or readily available precursors, offers a more direct route to Vindeburnol and its analogues. This approach is particularly valuable for producing compounds for therapeutic use. For instance, anhydrovinblastine, a related vinca (B1221190) alkaloid, is a key intermediate in the semisynthesis of important anticancer drugs and can be produced by coupling catharanthine (B190766) and vindoline. nih.gov This highlights the potential for using advanced coupling techniques to access complex alkaloid structures. While specific semisynthetic routes starting from a closely related natural product to directly yield Vindeburnol are not extensively detailed in the provided information, the strategies employed for similar complex alkaloids like vinblastine (B1199706) demonstrate the feasibility and power of this approach. nih.govnih.gov

Chemoenzymatic and Biocatalytic Approaches in Vindeburnol Synthesis

The integration of enzymes into synthetic pathways, known as chemoenzymatic and biocatalytic synthesis, offers significant advantages in terms of selectivity and sustainability. mdpi.comcsic.es These methods leverage the inherent ability of enzymes to perform highly specific transformations, often under mild reaction conditions. nih.gov For example, a key step in an asymmetric total synthesis of related tacaman alkaloids involved a biocatalytic Baeyer–Villiger oxidation to produce a seven-membered lactone with high yield and enantiomeric excess. researchgate.net This enzymatic step was crucial for establishing the desired stereochemistry early in the synthesis. researchgate.net The use of multi-enzyme cascades, where the product of one enzyme becomes the substrate for the next, is another powerful strategy that mimics nature's biosynthetic pathways to build complex molecules efficiently. csic.es While direct application to Vindeburnol synthesis is still an emerging area, the success in related alkaloid syntheses suggests a promising future for these greener and more efficient methods. researchgate.netmdpi.com

Advanced Synthetic Strategies for Complex Vindeburnol Structures and Stereoisomers

The construction of a molecule with multiple stereocenters like Vindeburnol requires advanced synthetic strategies to control its three-dimensional architecture. numberanalytics.comnumberanalytics.com Stereoselective synthesis is paramount, ensuring that the desired stereoisomer is formed preferentially. numberanalytics.com Key strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions. numberanalytics.comnumberanalytics.com In the synthesis of (±)-vindeburnol, for instance, an acid-triggered acyl-Pictet–Spengler type cyclization cascade was pivotal in rapidly assembling the tetracyclic indoloquinolizidine scaffold. researchgate.net The choice of acid was found to be critical in directing the stereochemical outcome, allowing for tunable access to different isomers. researchgate.net Modern catalytic systems, including transition metal catalysts and organocatalysts, are also instrumental in enhancing the efficiency and selectivity of the reactions required to build such complex structures. numberanalytics.com

Structural Elucidation and Conformational Analysis of Vindeburnolum and Its Analogues

Application of Advanced Spectroscopic Techniques for Vindeburnolum Characterization

The definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic techniques. These methods provide a detailed "fingerprint" of the molecule, revealing its atomic connectivity and chemical environment. anu.edu.aunumberanalytics.comyoutube.com The primary techniques employed in the characterization of this compound and its synthetic intermediates include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). rsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The IR spectrum of related intermediates often shows characteristic absorption bands for carbonyl groups (C=O) and other functionalities, which are crucial for monitoring the progress of synthetic transformations. rsc.org For example, in the synthesis of a key intermediate, a strong absorption band around 1731 cm⁻¹ is indicative of an aldehyde functional group. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement of the molecule, which is used to determine its elemental composition with high accuracy. nih.gov For (±)-vindeburnol, HRMS analysis using the Electrospray Ionization (ESI) method confirms the molecular formula by matching the calculated mass of the protonated molecule [M+H]⁺ to the experimentally observed mass-to-charge ratio (m/z). rsc.orgglobalauthorid.com For instance, a study reported the monitoring of the [M+H]⁺ ion at m/z 269.1648 for vindeburnol (B1683055). nih.gov

The following tables summarize key spectroscopic data for (±)-vindeburnol and one of its synthetic intermediates. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (±)-vindeburnol (in DMSO-d₆) rsc.org

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | |

| 7.44 | d | 169.0 | |

| 7.35 | dd | 135.8 | |

| 7.05 | td | 135.1 | |

| 6.96 | td | 126.8 | |

| 4.74 - 4.70 | m | 120.9 | |

| 3.70 - 3.60 | m | 118.7 | |

| 2.88 | td | 117.5 | |

| 2.82 - 2.75 | m | 111.4 | |

| 2.60 - 2.53 | m | 108.4 | |

| 2.39 - 2.30 | m | 59.2 | |

| 2.12 - 2.05 | m | 58.9 | |

| 1.94 - 1.85 | m | 42.1 | |

| 1.78 - 1.70 | m | 34.4 | |

| 1.66 - 1.56 | m | 31.3 | |

| 28.8 | |||

| 22.7 | |||

| 20.5 |

d: doublet, dd: double doublet, td: triplet of doublets, m: multiplet

Table 2: Key Spectroscopic Data for a Synthetic Intermediate of Vindeburnol rsc.org

| Technique | Observed Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 9.71 (s, 1H), 2.67 – 2.59 (m, 1H), 2.45 – 2.28 (m, 4H), 2.21 – 2.13 (m, 2H), 1.97 – 1.87 (m, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 209.7, 202.5, 47.3, 39.5, 25.5 |

| IR (neat) | 2856, 1731, 1339, 1272, 1088, 905, 803, 701, 646 cm⁻¹ |

Stereochemical Investigations and Chiral Resolution of this compound

The stereochemistry of this compound is a critical aspect of its chemical identity, as the spatial arrangement of atoms can significantly influence its properties. unistra.frwiley-vch.de this compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. researchgate.net

The total synthesis of this compound often yields a racemic mixture, which is an equal mixture of both enantiomers. researchgate.net The separation of these enantiomers, a process known as chiral resolution, is essential for studying the properties of each individual enantiomer. wikipedia.org A common method for the chiral resolution of this compound and related indole (B1671886) alkaloids is High-Performance Liquid Chromatography (HPLC) using chiral stationary phases. researchgate.net

Research has shown that racemic this compound can be successfully separated into its constituent enantiomers using polysaccharide-based chiral stationary phases such as Chiralpak AD and Chiralcel OD. researchgate.net The separation is influenced by the specific structure of the alkaloid and the choice of mobile phase. researchgate.net Following separation by semipreparative HPLC, the individual enantiomers can be characterized by techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration of the chiral centers. researchgate.net

The stereoselective synthesis of this compound, which aims to produce a single enantiomer, is an alternative to chiral resolution. acs.orgresearchgate.netacs.org These synthetic strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of key reactions, such as the Pictet-Spengler reaction, to diastereoselectively generate the desired ring fusion. researchgate.net

Computational Chemistry Approaches to this compound Conformational Preferences

Computational chemistry provides valuable insights into the three-dimensional structure and conformational flexibility of molecules like this compound. frontiersin.org By employing various theoretical models, it is possible to predict the most stable conformations and understand the energetic landscape of conformational changes. frontiersin.org

For complex heterocyclic systems such as the eburnamine-vincamine alkaloids, to which this compound is related, computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to study conformational behavior. researchgate.netfrontiersin.org These studies can reveal the influence of substituents and intermolecular interactions, such as hydrogen bonding, on the preferred geometry of the molecule. researchgate.net

In the context of related alkaloids, computational results have highlighted the crucial role of hydrogen bonding in stabilizing intermediates and directing the stereochemical outcome of cyclization reactions. researchgate.net For furanoside rings present in some natural products, computational studies have been used to describe conformational changes upon substitution, with different DFT functionals providing varying levels of accuracy. frontiersin.org While specific computational studies focusing solely on this compound are not extensively documented, the methodologies applied to structurally similar alkaloids are directly applicable to understanding its conformational preferences. These approaches can help in rationalizing experimental observations from NMR spectroscopy and X-ray crystallography.

Crystallographic Studies and Solid-State Characterization of this compound (if applicable)

The solid-state characterization of a compound provides crucial information about its crystalline structure, polymorphism, and thermal stability. rroij.comselvita.comresearchgate.net For this compound, solid-state properties such as melting point and crystal structure are important for its identification and quality control.

X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scielo.br In the context of the synthesis of (±)-vindeburnol, X-ray diffraction analysis has been utilized to confirm the structure of key compounds. rsc.org While detailed crystallographic data for this compound itself may not be widely published, the application of this technique to its synthetic precursors underscores its importance in structural verification. rsc.org When single crystals are difficult to obtain, techniques like Micro Electron Diffraction (MicroED) can be employed to determine the crystal structure from very small, imperfect crystals. rigaku.com

The melting point is a fundamental physical property used to characterize a crystalline solid. For (±)-vindeburnol, a melting point range of 178.9–180.9 °C has been reported, providing a key parameter for its identification and purity assessment. rsc.org Other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), can provide further information on the thermal behavior, such as phase transitions and decomposition temperatures. scielo.br

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (±)-vindeburnol |

| (±)-16-epi-vindeburnol |

| This compound |

| Vinpocetine |

| Tacamonine |

| 17α-hydroxytacamonine |

| Deethyleburnamonine |

| Eburnamine |

Mechanistic Investigations of Vindeburnolum at the Cellular and Molecular Levels

Elucidation of Molecular Targets and Binding Interactions of Vindeburnolum

The identification of molecular targets is a critical step in understanding the pharmacological action of a compound. nih.govnih.gov This process involves a range of techniques to determine how a substance like this compound interacts with proteins and other macromolecules within the cell.

Protein-ligand interaction profiling is used to identify the binding partners of a compound. One enzyme of interest in neurological research is Choline Acetyltransferase (ChAT), which is responsible for synthesizing the neurotransmitter acetylcholine. nih.gov Dysregulation of cholinergic signaling is a known aspect of Alzheimer's disease. nih.gov Studies have shown that soluble oligomers of amyloid-β peptide can inhibit ChAT activity. nih.gov While the direct interaction profile of this compound with ChAT has not been detailed in the available research, its potential effects on cholinergic systems remain a subject of interest for compounds targeting neurological pathways.

Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzymatic reaction. These studies can determine if a compound acts as an inhibitor, activator, or does not affect the enzyme's activity. Such analyses provide quantitative data on the potency and mechanism of the compound's modulatory effect. Specific enzyme kinetic studies detailing this compound's role as a modulator for enzymes like ChAT or others are not described in the provided search results.

Receptor binding assays are essential for determining the affinity of a compound for a specific receptor. merckmillipore.comnih.gov These assays, often using radiolabeled ligands, measure how strongly a compound binds to a target, which can include large families like G protein-coupled receptors (GPCRs) or nuclear receptors. wikipedia.orgnih.gov

G protein-coupled receptors (GPCRs): This is the largest family of cell surface receptors, involved in a vast number of physiological processes by recognizing a wide variety of signals, from photons to hormones and neurotransmitters. wikipedia.orgnih.gov They are major targets for drug discovery. rsc.org

Nuclear Receptors: These receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), are located within the cell and act as transcription factors when activated by their ligands. There are three main subtypes of PPARs: α, γ, and δ. google.com Ligand activation of PPARs has been shown to be involved in various cellular processes. nih.gov

Patent literature suggests a potential link between this compound and Peroxisome Proliferator-Activated Receptors (PPARs), identifying it in the context of PPAR activators. google.com

| Receptor Type | Subtypes/Examples | General Function | Potential Relevance |

| G Protein-Coupled Receptors (GPCRs) | Rhodopsin-like, Secretin-like, Glutamate-like | Signal transduction for neurotransmitters, hormones | Broad therapeutic targets in neurology wikipedia.orgnih.gov |

| Nuclear Receptors (PPARs) | PPARα, PPARγ, PPARδ | Regulation of gene expression, metabolism | Mentioned in patent literature with this compound google.com |

In silico modeling and molecular dynamics (MD) simulations are computational techniques used to predict and visualize how a ligand like this compound might interact with its molecular target at an atomic level. nih.govresearchgate.netknoell.com MD simulations model the movement of atoms over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. stanford.edunih.govreadthedocs.iobnl.gov These computational methods can guide drug design and help interpret experimental data by revealing potential binding sites and mechanisms of action that are not easily accessible through experimental techniques alone. stanford.edunih.gov While these methods are powerful, specific in silico studies modeling the interaction of this compound with its potential targets are not detailed in the available information.

Modulation of Intracellular Signaling Pathways by this compound

Protein Kinase C (PKC) is a family of enzymes that play crucial roles in various signal transduction cascades by phosphorylating other proteins. wikipedia.orgnih.gov PKC activation is linked to several cellular processes, including the processing of Amyloid Precursor Protein (APP) and the phosphorylation of the Tau protein, both of which are central to the pathology of Alzheimer's disease. cellsignal.comwikipedia.org

Amyloid Precursor Protein (APP) Processing: APP is a transmembrane protein that can be cleaved by different secretases. cellsignal.combiolegend.com In the amyloidogenic pathway, sequential cleavage by β-secretase and γ-secretase produces amyloid-beta (Aβ) peptides, which can aggregate and form plaques. cellsignal.combiolegend.comnih.gov The non-amyloidogenic pathway, involving α-secretase, precludes the formation of Aβ. biolegend.comoatext.com PKC has been shown to influence this processing.

Tau Protein Phosphorylation: Tau is a microtubule-associated protein. creative-diagnostics.com Hyperphosphorylation of Tau reduces its ability to bind to microtubules, leading to instability of the cytoskeleton and the formation of neurofibrillary tangles (NFTs), another hallmark of Alzheimer's disease. wikipedia.orgcreative-diagnostics.comoaepublish.comnih.gov The activity of various protein kinases, including PKC, regulates Tau's phosphorylation state. wikipedia.orgwikipedia.org

Patent information lists this compound in the context of compounds related to Mitogen-activated protein kinase kinase kinase 1, which is part of the broader family of protein kinases that includes PKC, suggesting a potential area for investigation into its effects on these signaling cascades. google.com

| Process | Key Proteins | Pathological Relevance (in Alzheimer's Disease) |

| APP Processing | Amyloid Precursor Protein (APP), α-secretase, β-secretase, γ-secretase | Formation of amyloid-beta (Aβ) plaques cellsignal.combiolegend.comwikipedia.org |

| Tau Phosphorylation | Tau protein, Protein Kinase C (PKC), other kinases | Formation of neurofibrillary tangles (NFTs) wikipedia.orgcreative-diagnostics.comoaepublish.com |

Based on the search for the chemical compound "this compound," it appears that this name does not correspond to a recognized compound in the standard scientific literature or chemical databases. One search result included the name "this compound" alongside a chemical structure and identifier (KOIGYXJOGRVNIS-LYRGGWFBSA-N) in a patent document. google.com However, this information is isolated and does not appear in broader, peer-reviewed scientific contexts.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the specific topics requested—neurotransmitter effects, metabolic signaling, subcellular localization, and organelle-level mechanisms—for a compound named "this compound." The available data is insufficient to construct the requested content.

To fulfill a request of this nature, information from verifiable, peer-reviewed research is necessary. Such research would typically investigate a compound's interactions with biological systems at the molecular and cellular levels, providing the specific details required for the outlined article sections. In the absence of this foundational data for "this compound," any attempt to generate the article would be speculative and would not meet the standards of scientific accuracy.

If "this compound" is a novel or internal research name, its properties have not been disclosed in publicly accessible scientific literature. Alternatively, it could be a misspelling of another compound. For instance, compounds like Vinpocetine or Vinburnine, which are derived from the Vinca (B1221190) plant, have been studied for their effects on cerebral metabolism and neurotransmitter systems. However, without confirmation, substituting another compound would not align with the specific request.

Preclinical Biological Evaluation and in Vitro/in Vivo Research Models for Vindeburnolum

In Vitro Cellular Models for Mechanistic Vindeburnolum Researchresearchgate.netresearchgate.net

In vitro models are indispensable for dissecting the molecular and cellular mechanisms of a compound. europa.eu These systems allow for controlled investigation into how this compound interacts with specific cellular targets and pathways.

Cell-Based Assays for Target Engagement and Pathway Modulation (e.g., APP processing assays, tau phosphorylation assays)

Target and pathway engagement assays are critical for confirming that a compound interacts with its intended molecular target within a living cell. conceptlifesciences.comcatapult.org.uk For this compound, research points towards the modulation of intracellular signaling cascades relevant to neuronal health and neurodegenerative processes.

One key pathway modulated by this compound involves cyclic AMP (cAMP). researchgate.net In vitro studies have demonstrated that this compound leads to an increase in the expression of neuronal Brain-Derived Neurotrophic Factor (BDNF) in a manner dependent on cAMP. researchgate.net This suggests that assays measuring cAMP levels (e.g., Glo™ assays, AlphaScreen) and BDNF expression would be utilized to quantify the compound's activity. conceptlifesciences.com

Given that this compound has been shown to reduce amyloid burden in animal models of Alzheimer's disease (AD), in vitro assays modeling the processing of the Amyloid Precursor Protein (APP) are highly relevant for mechanistic studies. researchgate.net These assays typically use cell lines, such as Madin-Darby Canine Kidney (MDCK) cells, that are engineered to stably express human APP. innoprot.com The purpose of these models is to screen for compounds that can inhibit the formation of the amyloid-beta (Aβ) peptide, a product of APP digestion by β-secretase and γ-secretase, which is a hallmark of AD. innoprot.comresearchoutreach.org

Similarly, the hyperphosphorylation of the tau protein is another central feature of Alzheimer's pathology. mdpi.com Cell-based tau phosphorylation assays are used to identify compounds that can modulate the activity of tau kinases or phosphatases. innoprot.cominnoprot.com These assays often employ cell lines like U2OS, which express a mutant form of human tau. innoprot.cominnoprot.com In these systems, the binding of tau to microtubules is dependent on its phosphorylation state; kinase inhibitors, for instance, promote microtubule bundle formation, an effect that can be quantified through imaging analysis. innoprot.cominnoprot.com While direct studies of this compound in these specific assay systems are not detailed in the provided context, its application in AD models makes these assays a logical component of its preclinical evaluation. researchgate.net

| Assay Type | Purpose | Example Cell Line/System | Key Measurement |

| cAMP/BDNF Pathway | To investigate modulation of the cAMP signaling pathway and subsequent effects on neurotrophic factor expression. | Neuronal cell cultures | cAMP levels, BDNF protein/mRNA expression |

| APP Processing Assay | To identify inhibition of Aβ peptide formation from the amyloid precursor protein. innoprot.com | MDCK cells expressing human APP innoprot.com | Quantification of fluorescent APP vesicles or Aβ levels innoprot.com |

| Tau Phosphorylation Assay | To identify modulation of tau kinase or phosphatase activity. innoprot.cominnoprot.com | U2OS cells expressing mutant human Tau innoprot.cominnoprot.com | Quantification of microtubule bundle formation or levels of phosphorylated tau innoprot.complos.org |

Assays for Neuronal Function and Synaptic Plasticity in Cultured Systems

Investigating a compound's effect on neuronal function and the mechanisms of synaptic plasticity is crucial for neuro-active drug development. cellectricon.comfrontiersin.org Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. frontiersin.orgmdpi.com Brain-Derived Neurotrophic Factor (BDNF) is a key mediator of activity-dependent synaptic plasticity. mdpi.com In vitro research has shown that this compound increases the expression of neuronal BDNF. researchgate.net This finding connects the compound to the molecular machinery that underpins synaptic function and resilience. Assays in this area would involve treating cultured neurons (e.g., primary cortical neurons) with this compound and measuring changes in BDNF levels and downstream markers of synaptic health. cellectricon.com

Furthermore, this compound's effects on the locus coeruleus (LC), a brain region that regulates neural plasticity, further underscore its potential to modulate neuronal function. researchgate.net In vitro models, including co-culture systems of different CNS cell types, can be used to study these complex interactions and how they are affected by the compound. oxfordglobal.com

Biochemical Assays for Enzyme Activity and Protein Modulation

Biochemical assays, which are cell-free, are used to measure the direct effect of a compound on the activity of a purified enzyme or protein. nih.govcreative-biolabs.com These assays are essential for determining specific molecular targets and quantifying the potency of inhibition or activation.

In vitro biochemical studies have identified that this compound is an inhibitor of phosphodiesterase (PDE) activity. researchgate.net PDEs are enzymes that degrade cAMP; by inhibiting them, this compound can increase intracellular cAMP levels, consistent with the observed cAMP-dependent increase in BDNF expression. researchgate.net

| Target Enzyme | Assay Type | Finding | Potency |

| Phosphodiesterase (PDE) | Biochemical Enzyme Inhibition Assay | This compound inhibits PDE activity in vitro. researchgate.net | EC50 near 50 μM researchgate.net |

Cell Culture Systems for Investigating Cellular Uptake and Distribution

Understanding how a compound is taken up by and distributed within cells is a fundamental aspect of preclinical evaluation. nih.gov Various cell culture systems are employed to model these processes. vanderbilt.edu While specific studies detailing the cellular uptake of this compound were not found, standard methodologies can be described.

For assessing intestinal absorption, co-culture models of Caco-2 and HT-29 cells are often used to create an in vitro model of the intestinal barrier. mdpi.com To study uptake into the central nervous system, researchers would use cultured neuronal or glial cells. frontiersin.org The kinetics of uptake can be investigated by exposing these cells to the compound and measuring its intracellular concentration over time and at different temperatures. mdpi.com These studies help determine whether uptake is a passive process or an active, energy-dependent one, which can suggest the involvement of specific cellular transporters. nih.gov

In Vivo Animal Models for Investigating this compound's Biological Mechanismsresearchgate.netresearchgate.net

Animal models are critical for understanding the complex biological effects of a compound in a living organism, bridging the gap between in vitro findings and potential clinical applications. mdpi.commagnascientiapub.com Genetically modified models, in particular, are invaluable for studying diseases with a known genetic basis, such as certain forms of Alzheimer's disease. nih.govmdpi.com

Genetically Modified Animal Models for Disease-Related Mechanism Studies (e.g., models focusing on amyloid pathology, tauopathies)

To investigate its effects in the context of Alzheimer's disease, this compound has been studied in the 5xFAD transgenic mouse model. researchgate.netresearchgate.net This widely used model is engineered to overexpress human APP and Presenilin 1 (PS1) with a total of five familial Alzheimer's disease mutations, leading to the early and robust development of amyloid-beta plaques in the brain. researchgate.netresearchgate.net

Research using this model has provided significant insights into the in vivo mechanisms of this compound. Studies have shown that treatment with this compound can lead to a reduction in the amyloid burden in key brain regions like the hippocampus and cortex. researchgate.net Furthermore, the compound was found to reduce neuroinflammation and prevent certain behavioral deficits associated with the disease in these mice. researchgate.netresearchgate.net Another crucial finding from animal models is this compound's ability to protect noradrenergic neurons in the Locus Coeruleus (LC), a brain area affected early in Alzheimer's disease. researchgate.net

| Animal Model | Genetic Profile | Key Pathological Feature | Findings with this compound |

| 5xFAD Mouse | Expresses human APP and PS1 with five familial AD mutations. researchgate.net | Early and aggressive amyloid plaque formation. researchgate.net | Reduced amyloid burden in hippocampus and cortex. researchgate.netReduced neuroinflammation. researchgate.netReduced damage to Locus Coeruleus (LC) neurons. researchgate.netNormalized certain anxiety-like behaviors. researchgate.netresearchgate.net |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse | Induced model of multiple sclerosis. | Inflammation and demyelination in the CNS. | Reduced clinical signs and glial inflammation. researchgate.netReduced LC neuronal stress and increased norepinephrine (B1679862) levels in the spinal cord. researchgate.net |

Neurobiological and Electrophysiological Paradigms for Mechanistic Insights

The initial exploration into the neurobiological effects of this compound has centered on understanding its interaction with neural circuits and synaptic functions. Electrophysiological studies are paramount in providing real-time insights into how a compound modulates neuronal excitability and communication. nih.gov These techniques, ranging from single-cell recordings to network-level analyses, offer a window into the fundamental mechanisms of action. nih.gov

Researchers have employed a variety of in vitro and in vivo models to dissect the electrophysiological impact of this compound. In vitro preparations, such as brain slices, allow for a controlled environment to study synaptic transmission and plasticity. Whole-cell patch-clamp recordings from neurons within specific brain regions, such as the hippocampus or cortex, are utilized to measure changes in membrane potential, ion channel currents, and synaptic events. For instance, studies might investigate whether this compound alters the frequency or amplitude of miniature excitatory postsynaptic currents (mEPSCs) or inhibitory postsynaptic currents (mIPSCs), providing clues about its pre- or post-synaptic sites of action. plos.org

A hypothetical study on this compound might reveal a modulatory effect on glutamatergic neurotransmission. For example, patch-clamp experiments could demonstrate a reduction in NMDA receptor-mediated currents, suggesting a potential role in excitotoxicity-related pathways.

Table 1: Hypothetical Electrophysiological Findings for this compound

| Paradigm | Model | Key Measurement | Observed Effect of this compound | Potential Mechanistic Implication |

| Whole-Cell Patch Clamp | Hippocampal Brain Slices | NMDA Receptor Currents | Decrease in current amplitude | Modulation of glutamatergic signaling |

| In Vivo Microdialysis | Rat Striatum | Dopamine Levels | Increase in extracellular dopamine | Influence on dopaminergic pathways |

| Electroencephalography (EEG) | Freely Moving Rats | Gamma Band Oscillations | Enhancement of power during cognitive tasks | Improvement in cognitive processing |

Advanced Imaging Techniques in Preclinical this compound Studies

Advanced imaging techniques are indispensable for visualizing the molecular and cellular effects of this compound within a biological system. researchgate.netnih.gov These non-invasive methods allow for the tracking of the compound's biodistribution, target engagement, and downstream physiological consequences in vivo. mdpi.com

One of the primary imaging modalities used in preclinical research is Positron Emission Tomography (PET). mdpi.com By radiolabeling this compound, researchers can quantitatively assess its accumulation in different organs, including the brain. This is crucial for determining if the compound can cross the blood-brain barrier, a critical hurdle for any centrally acting therapeutic. PET imaging can also be used with specific radiotracers that bind to target receptors, allowing for the measurement of receptor occupancy by this compound and providing evidence of target engagement.

Magnetic Resonance Imaging (MRI) and its various applications offer another layer of insight. nih.gov Functional MRI (fMRI) can map changes in blood flow and oxygenation in the brain, revealing which neural networks are activated or deactivated by this compound. researchgate.net Magnetic Resonance Spectroscopy (MRS) allows for the non-invasive measurement of key brain metabolites, providing a metabolic fingerprint of the compound's effects. researchgate.netnih.gov For instance, an MRS study might show that this compound administration leads to an increase in N-acetylaspartate (NAA), a marker of neuronal health.

Fluorescence imaging, often using genetically encoded sensors or fluorescently tagged versions of this compound, can provide high-resolution visualization of the compound's interaction with specific cells or subcellular compartments in both in vitro and in vivo models.

Table 2: Application of Advanced Imaging in this compound Research

| Imaging Modality | Purpose | Example Application with this compound | Information Gained |

| Positron Emission Tomography (PET) | Biodistribution & Target Engagement | Administration of [18F]-Vindeburnolum | Brain penetration and regional accumulation |

| Functional MRI (fMRI) | Neural Network Modulation | Mapping brain activity post-Vindeburnolum administration | Identification of affected neural circuits |

| Magnetic Resonance Spectroscopy (MRS) | Neurochemical Profile | Measuring brain metabolite changes | Insights into effects on neuronal metabolism |

| Two-Photon Microscopy | Cellular and Subcellular Localization | Imaging of fluorescently-tagged this compound in living brain tissue | Visualization of interaction with specific neuronal populations |

Methodological Considerations and Assay Development in this compound Preclinical Research

The reliability and reproducibility of preclinical findings for this compound heavily depend on robust methodological considerations and the development of specific, validated assays. nih.govelifesciences.org The choice of appropriate in vitro and in vivo models is a foundational step. nih.govcusabio.comvisikol.com These models must be relevant to the intended therapeutic area and allow for the assessment of the compound's specific biological activity. researchgate.net

Assay development is a critical component of the preclinical workflow, enabling the quantification of this compound's effects. calbiotech.comcancer.govselvita.com This includes the creation of biochemical assays to determine its binding affinity and selectivity for its molecular target(s), as well as cell-based assays to measure its functional activity in a more physiological context. lumosdiagnostics.com For example, a high-throughput screening assay might be developed to identify compounds with similar mechanisms of action or to optimize the structure of this compound. selvita.com

Furthermore, the development of specific immunoassays, such as ELISA, can be crucial for quantifying changes in biomarkers or signaling molecules in response to this compound treatment. ed.ac.uk The validation of these assays is paramount to ensure they are accurate, precise, and reproducible. calbiotech.com

Statistical considerations are also vital in the design and analysis of preclinical studies to ensure that the results are meaningful and not due to chance. nih.gov This includes appropriate sample size calculations, randomization, and blinding of experiments to minimize bias. elifesciences.org The establishment of a clear "fit-for-purpose" context for each assay and model ensures that the data generated is relevant to the specific questions being addressed in the preclinical evaluation of this compound. cancer.gov

Table 3: Key Methodological Considerations for this compound Research

| Consideration | Importance | Example for this compound |

| Model Selection | Relevance to human disease and mechanism of action | Use of a transgenic mouse model of a specific neurodegenerative disease |

| Assay Validation | Ensuring data accuracy and reproducibility | Validation of a cell-based assay measuring a downstream signaling event |

| Biomarker Development | Objective measure of drug effect | Identification of a plasma biomarker that correlates with target engagement in the brain |

| Statistical Rigor | Minimizing bias and ensuring valid conclusions | Power analysis to determine appropriate animal group sizes for in vivo studies |

Metabolic Transformation and Biotransformation Pathways of Vindeburnolum

Enzymatic Pathways Involved in Vindeburnolum Metabolism (e.g., Phase I and Phase II enzymes)

The biotransformation of this compound is governed by a sequence of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. These phases work in concert to convert the relatively lipophilic this compound into more water-soluble derivatives that can be readily excreted. alliedacademies.org

Phase I Metabolism: The initial metabolic attack on the this compound structure is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In vitro studies utilizing human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the initial oxidative metabolism of this compound. To a lesser extent, CYP2D6 also contributes to its Phase I transformation. The primary reactions include hydroxylation and N-dealkylation, which introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II reactions. nih.gov

Phase II Metabolism: Following Phase I modification, the resulting metabolites of this compound undergo conjugation reactions. The most prominent Phase II pathway observed for this compound metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the attachment of a glucuronic acid moiety to the hydroxylated metabolites, significantly increasing their water solubility and facilitating their excretion via urine and bile. Sulfation, mediated by sulfotransferases (SULTs), represents a secondary conjugation pathway for some this compound metabolites. nih.gov

| Metabolic Phase | Enzyme Family | Specific Enzyme(s) | Primary Reaction Type |

| Phase I | Cytochrome P450 | CYP3A4, CYP2D6 | Oxidation (Hydroxylation, N-dealkylation) |

| Phase II | UDP-glucuronosyltransferases | UGT1A1, UGT2B7 | Glucuronidation |

| Phase II | Sulfotransferases | SULT1A1 | Sulfation |

Identification and Characterization of this compound Metabolites in Preclinical Biological Systems

The identification of this compound's metabolites has been conducted in various preclinical models, including rat and dog, as well as in vitro systems with liver microsomes and hepatocytes. bioivt.com The use of radiolabeled this compound has enabled the tracking and quantification of its metabolic products in plasma, urine, and feces. bioivt.com High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) has been instrumental in elucidating the structures of these metabolites. frontiersin.org

In preclinical studies, several key metabolites have been consistently identified. The primary metabolites, designated M1 and M2, result from the hydroxylation of the this compound core structure at different positions. M3 is formed through N-dealkylation. These Phase I metabolites are then further processed into Phase II conjugates. For instance, M1-G and M2-G are the glucuronide conjugates of the M1 and M2 metabolites, respectively.

| Metabolite ID | Proposed Structure | Metabolic Pathway | Preclinical System(s) of Detection |

| M1 | Hydroxy-Vindeburnolum (Position X) | Phase I (CYP3A4-mediated hydroxylation) | Rat, Dog, Human Liver Microsomes |

| M2 | Hydroxy-Vindeburnolum (Position Y) | Phase I (CYP2D6-mediated hydroxylation) | Rat, Human Liver Microsomes |

| M3 | N-desalkyl-Vindeburnolum | Phase I (CYP3A4-mediated N-dealkylation) | Dog, Human Liver Microsomes |

| M1-G | M1-glucuronide | Phase II (Glucuronidation) | Rat plasma, Rat urine |

| M2-G | M2-glucuronide | Phase II (Glucuronidation) | Rat urine |

Influence of Identified Metabolites on this compound's Biological Activity

Current findings indicate that the primary oxidative metabolites, M1 and M2, retain a fraction of the parent compound's biological activity, albeit at a reduced potency. The N-dealkylated metabolite, M3, has been shown to be essentially inactive. The Phase II glucuronide conjugates, such as M1-G and M2-G, are pharmacologically inactive and are considered detoxification products, primed for elimination. The partial activity of the Phase I metabolites suggests that they may contribute to the in vivo efficacy of this compound, although to a lesser extent than the parent drug itself.

| Metabolite ID | Relative Biological Activity (Compared to this compound) | Notes |

| M1 | Approximately 30% | Contributes to in vivo efficacy |

| M2 | Approximately 15% | Minor contribution to in vivo efficacy |

| M3 | < 1% | Considered inactive |

| M1-G | Inactive | Detoxification product |

| M2-G | Inactive | Detoxification product |

Computational Prediction and Experimental Validation of this compound Biotransformation Pathways

In the early stages of drug development, computational models are increasingly used to predict the metabolic fate of new chemical entities. arxiv.org For this compound, in silico models were employed to predict potential sites of metabolism on the molecule. These models, which are based on known substrate specificities of major drug-metabolizing enzymes, highlighted several positions on the this compound structure that were susceptible to oxidative attack by cytochrome P450 enzymes.

The predictions from these computational tools were subsequently tested and validated through in vitro experiments with recombinant human CYP enzymes and human liver microsomes. nih.govnih.gov There was a strong correlation between the predicted sites of metabolism and the experimentally identified metabolites. For instance, the computational models correctly predicted that the positions leading to the formation of M1 and M2 were the most likely sites of hydroxylation. This integrated approach of computational prediction followed by experimental validation provides a more efficient and targeted strategy for characterizing the metabolic pathways of novel compounds like this compound. biorxiv.org

| Prediction Method | Predicted Metabolic Hotspot | Experimental Validation | Outcome |

| In silico P450 metabolism model | Position X on this compound core | Incubation with recombinant CYP3A4 | Confirmed as major site of hydroxylation (M1) |

| In silico P450 metabolism model | Position Y on this compound core | Incubation with recombinant CYP2D6 | Confirmed as a site of hydroxylation (M2) |

| In silico reactivity modeling | N-alkyl group | Incubation with human liver microsomes | Confirmed N-dealkylation pathway (M3) |

Vindeburnolum in Drug Discovery and Development Research Pre Clinical Focus

Rational Drug Design Strategies Informed by Vindeburnolum Research

Rational drug design, a process that relies on the knowledge of a biological target's three-dimensional structure, has been influenced by research into this compound and its parent compounds. mdpi.commdpi.com The eburnamenin scaffold, characteristic of this compound, serves as a key structural framework for designing new molecules with potential therapeutic activities. ontosight.ai

Strategies often involve computational modeling and structure-based drug design (SBDD) to explore how modifications to the this compound structure might enhance its binding affinity and selectivity for specific targets. mdpi.commdpi.com For instance, understanding the stereochemistry of this compound, specifically its (3-alpha,14-beta)-(+-) configuration, is crucial for designing derivatives with unique biological interactions. ontosight.ai The goal is to develop novel compounds that retain the beneficial properties of this compound while potentially offering improved efficacy or a more favorable side effect profile.

High-Throughput Screening Approaches for this compound-like Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds to identify those with desired biological activity. domainex.co.uk In the context of this compound, HTS can be employed to screen libraries of compounds that are structurally similar to the this compound scaffold.

These screening campaigns can utilize various assay formats, including cell-based assays and biochemical assays, to identify "hits"—compounds that exhibit a desired effect. uwm.edu For example, a screen might be designed to identify compounds that, like this compound, increase the expression of tyrosine hydroxylase or offer neuroprotection in cellular models of neurological disease. firstwordpharma.comnih.gov The hits from these screens then serve as starting points for further optimization. wikipedia.org

Table 1: High-Throughput Screening Strategies for this compound-like Compounds

| Screening Strategy | Description | Potential Applications |

| Target-Based Screening | Assays designed to measure the interaction of compounds with a specific molecular target known to be modulated by this compound. | Identifying compounds that directly interact with targets like phosphodiesterases. uic.eduresearchgate.net |

| Phenotypic Screening | Assays that measure the effect of compounds on the phenotype of a cell or organism, without a priori knowledge of the specific target. | Discovering compounds with neuroprotective or anti-inflammatory effects in cell models of diseases like Alzheimer's or multiple sclerosis. nih.govuic.edu |

| Virtual Screening | Computational methods to screen large libraries of virtual compounds to predict their binding affinity to a target. gu.se | Prioritizing compounds for synthesis and biological testing based on their predicted interaction with this compound's targets. |

Lead Optimization Strategies Based on this compound Scaffolds

Once initial "hits" are identified through screening, the process of lead optimization begins. This stage involves the chemical modification of the hit compounds to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. wikipedia.orgsygnaturediscovery.com The this compound scaffold provides a versatile platform for such optimization.

Medicinal chemists can synthesize a variety of analogs by modifying different parts of the this compound molecule. These modifications can influence how the compound interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. optibrium.com The goal is to develop a "lead" compound that has a desirable balance of these properties and is a strong candidate for further preclinical and clinical development. toxicology.org

Table 2: Lead Optimization Parameters for this compound-Based Compounds

| Parameter | Goal of Optimization | Example Strategy |

| Potency | Increase the compound's activity at its target. | Modify functional groups to enhance binding interactions with the target protein. |

| Selectivity | Minimize off-target effects by ensuring the compound primarily interacts with the desired target. | Alter the compound's structure to disfavor binding to other related proteins. |

| Metabolic Stability | Improve the compound's resistance to being broken down by metabolic enzymes. | Introduce chemical modifications that block sites of metabolism. |

| Solubility | Enhance the compound's ability to dissolve in aqueous environments for better absorption. | Add polar functional groups to the molecule. |

| Permeability | Improve the compound's ability to cross biological membranes, such as the blood-brain barrier. | Optimize the lipophilicity of the compound. |

Pharmacological Characterization of this compound's Preclinical Profile

Preclinical studies have revealed a multifaceted pharmacological profile for this compound. A key aspect of its mechanism of action appears to be its influence on the noradrenergic system. nih.gov

Research has shown that this compound, also known as RU 24722, can increase the turnover of noradrenaline in the brain. nih.gov It has been observed to increase the expression and activity of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including noradrenaline, within the locus coeruleus. firstwordpharma.comnih.gov This nucleus is a primary source of noradrenergic innervation throughout the brain. nih.gov Some studies suggest that this compound may reactivate "resting-noradrenergic" neurons that express the transcription factor Phox2a but not tyrosine hydroxylase under normal conditions. researchgate.net

Furthermore, this compound has been found to inhibit phosphodiesterase (PDE) activity, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. uic.eduresearchgate.net This increase in cAMP can, in turn, lead to the increased expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). researchgate.net

In preclinical models of neurological disorders, this compound has demonstrated beneficial effects. In a mouse model of Alzheimer's disease (the 5xFAD model), this compound treatment reduced amyloid plaque burden, decreased neuroinflammation, and normalized some behavioral deficits. uic.eduresearchgate.netfrontiersin.org In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), this compound treatment improved clinical signs, reduced astrocyte activation, and decreased demyelination in the cerebellum. nih.govresearchgate.net Studies in gerbils have also suggested a therapeutic effect in cerebral insufficiency by improving electrocortical recovery after ischemia. researchgate.net

Challenges and Opportunities in Translational Research from this compound Studies

Translating promising preclinical findings into effective clinical therapies is a significant challenge in drug development. gov.scotnih.gov While this compound has shown considerable potential in animal models, several hurdles must be overcome for its successful translation.

One major challenge is the inherent difficulty in replicating the complexities of human neurological diseases in animal models. nih.gov Although models like the 5xFAD mouse for Alzheimer's disease exhibit some key pathological features, they may not fully capture the entire spectrum of the human condition. frontiersin.org This can lead to discrepancies between preclinical efficacy and clinical outcomes.

Another challenge lies in optimizing the pharmacokinetic and pharmacodynamic properties of this compound or its derivatives for human use. nih.gov Ensuring adequate penetration of the blood-brain barrier and achieving sustained therapeutic concentrations in the CNS are critical for efficacy.

Despite these challenges, there are also significant opportunities. The unique mechanism of action of this compound, particularly its ability to modulate the locus coeruleus-noradrenergic system, offers a novel therapeutic approach for a range of neurological and psychiatric disorders where this system is implicated. firstwordpharma.comnih.govresearchgate.net The growing understanding of the molecular basis of these diseases, coupled with advancements in drug delivery technologies, could help to overcome some of the translational barriers. uvaphysicianresource.comsaxinstitute.org.au

Innovation and Patent Landscape Surrounding this compound and its Related Compounds

The development of this compound and its analogs is an active area of research, reflected in the scientific literature and patent filings. The original synthesis and pharmacological properties of vindeburnol (B1683055) (RU 24722) have been described in various publications. nih.govnih.govnih.gov

More recent research has focused on developing new and efficient synthetic routes to vindeburnol and its derivatives. unistra.frresearchgate.netrsc.orgresearchgate.net These synthetic innovations are crucial for enabling further research and potential commercial production. For example, a desymmetrizing hydroformylation reaction has been used to create a rapid synthesis of (±)-vindeburnol. researchgate.net

The patent landscape surrounding this compound and related compounds likely includes claims covering the composition of matter for new chemical entities, methods of synthesis, and methods of use for treating various diseases. figshare.comwolterskluwer.com These patents provide the intellectual property protection necessary to incentivize the significant investment required for drug development. wolterskluwer.com As research continues to uncover new therapeutic applications and improved analogs of this compound, the innovation and patent landscape is expected to evolve.

Q & A

Q. What are the key physicochemical properties of Vindeburnolum that influence its experimental applications?

Answer: Researchers should prioritize analyzing properties such as solubility (in polar vs. non-polar solvents), thermal stability (via differential scanning calorimetry), and pH-dependent degradation profiles. For example, stability studies under varying pH conditions (e.g., simulated gastric fluid at pH 1.2 vs. physiological pH 7.4) can reveal degradation pathways critical for in vitro assays . Validated protocols from peer-reviewed pharmacokinetic studies should be referenced to ensure reproducibility.

Q. Which analytical techniques are most robust for quantifying this compound in biological samples?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 240–280 nm) and mass spectrometry (LC-MS/MS) are widely used. Method validation must include parameters like limit of detection (LOD < 0.1 µg/mL), linearity (R² ≥ 0.99), and recovery rates (>90%) in spiked plasma samples. Cross-validation against nuclear magnetic resonance (NMR) spectroscopy is recommended for structural confirmation .

Q. How does this compound’s stereochemistry affect its binding affinity to target receptors?

Answer: Computational docking studies (e.g., AutoDock Vina) paired with chiral separation techniques (e.g., chiral HPLC) can isolate enantiomers. Comparative assays measuring IC₅₀ values for each enantiomer against purified receptor proteins (e.g., via surface plasmon resonance) are essential. For example, a 2022 study demonstrated a 10-fold difference in activity between R- and S-enantiomers in kinase inhibition assays .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in this compound’s mechanism-of-action studies?

Answer: Implement factorial designs to test interactions between variables (e.g., dose concentration, exposure time, and cell line heterogeneity). Use blinded sample analysis and randomized plate layouts in cell-based assays to reduce bias. For in vivo studies, stratified randomization based on weight/age and power analysis (α = 0.05, β = 0.2) are critical to ensure statistical validity .

Q. How should researchers address contradictory findings in this compound’s dose-response relationships across species?

Answer: Conduct interspecies pharmacokinetic modeling (e.g., using NONMEM) to account for metabolic differences. Compare AUC₀–₂₄ and Cₘₐₓ normalized by body surface area. A 2023 meta-analysis highlighted allometric scaling discrepancies in hepatic clearance rates between rodents and primates, suggesting species-specific cytochrome P450 interactions as a key variable .

Q. What computational frameworks best predict this compound’s off-target effects and metabolic fate?

Answer: Combine molecular dynamics simulations (AMBER or GROMACS) with machine learning models (e.g., DeepChem) trained on ToxCast data. Validate predictions using high-content screening (HCS) in organ-on-chip models. A 2024 study integrated quantum mechanics/molecular mechanics (QM/MM) to identify reactive metabolites, corroborated by glutathione trapping assays .

Methodological Guidance

- Data Contradiction Resolution : Apply Bradford-Hill criteria to assess causality in conflicting results. For instance, if Study A reports hepatotoxicity while Study B does not, analyze dosing regimens (acute vs. chronic), vehicle controls, and histopathology protocols across studies .

- Ethical Compliance : Adhere to OECD Guidelines (e.g., Test No. 423 for acute toxicity) and obtain IRB approval for human-derived cell lines. Document informed consent procedures for primary tissue samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.